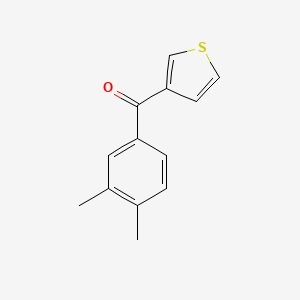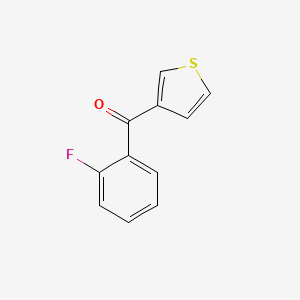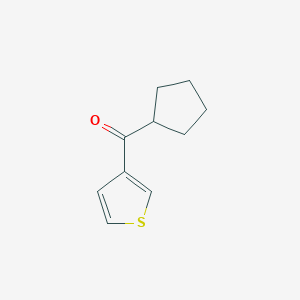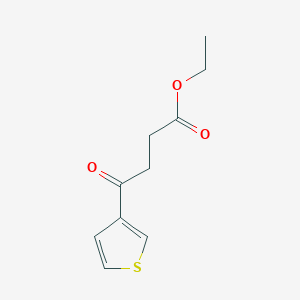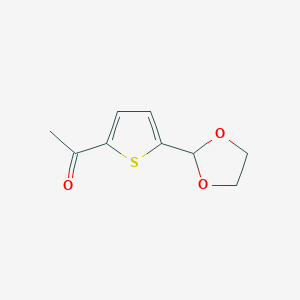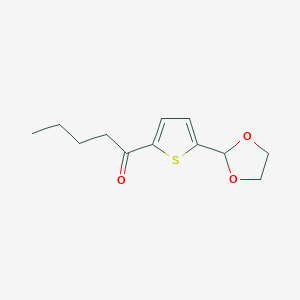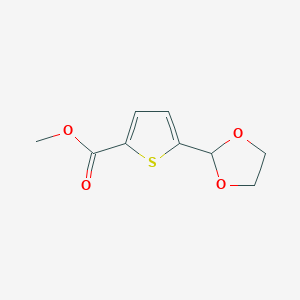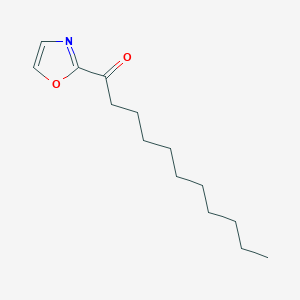
2-Undecanoyloxazole
Overview
Description
2-Undecanoyloxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing both oxygen and nitrogen atoms
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which 2-undecanoyloxazole belongs, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that oxazole derivatives interact with various biological targets, including enzymes and receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, impacting various processes in fungi and bacteria . For instance, some oxazole derivatives can prevent fungal spores from germinating or penetrating the plant . Others can enter the plant and stop fungal infection after it has occurred .
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
Understanding the pharmacokinetic and pharmacodynamic principles of antimicrobial therapy can provide better-informed dosing regimens .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the activity of the compound . Additionally, the emergence and spread of antibiotic resistance in environmental reservoirs (i.e., soil, water, wildlife) can impact the efficacy of all antibiotics, including this compound .
Biochemical Analysis
Biochemical Properties
2-Undecanoyloxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces. Additionally, this compound has shown affinity for binding with certain receptor proteins, influencing signal transduction pathways . The compound’s ability to modulate enzyme activity and receptor binding highlights its potential as a biochemical tool for studying cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those involving calcium ions . This modulation of calcium signaling can impact neurotransmitter release and synaptic plasticity. In cancer cells, this compound has demonstrated the ability to alter gene expression, leading to changes in cell proliferation and apoptosis . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can activate or inhibit transcription factors, thereby influencing the transcription of target genes . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can have varying effects on cellular processes. Long-term exposure to this compound in in vitro studies has revealed its potential to induce oxidative stress and alter cellular homeostasis . These findings highlight the importance of monitoring the temporal effects of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function in rodent models by modulating neurotransmitter levels . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which can exert biological effects. Additionally, this compound can influence the levels of key metabolites within the cell, thereby affecting overall metabolic flux . These interactions highlight the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is uneven, with higher concentrations observed in organs such as the liver and kidneys . These findings provide insights into the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications . For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Undecanoyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of 2-acylaminoketones with dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to cyclize β-hydroxy amides into oxazolines, which are then oxidized to oxazoles using manganese dioxide (MnO2) under flow conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of magnetically recoverable catalysts, such as Fe3O4@SiO2@PPh2-Rh, has been reported to enhance the synthesis of oxazole derivatives by facilitating easy separation and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Undecanoyloxazole can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like MnO2.
Reduction: Reduction of oxazoles to oxazolines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions:
Oxidation: MnO2, CuBr2/DBU, NBS/hv.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Dimethylformamide (DMF), bromotrichloromethane.
Major Products:
Oxidation: Formation of oxazoles from oxazolines.
Reduction: Formation of oxazolines from oxazoles.
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
2-Undecanoyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, including polymers and catalysts
Comparison with Similar Compounds
2-Undecanone: Shares a similar carbon chain length but lacks the oxazole ring.
Benzoxazole: Contains a benzene ring fused to an oxazole ring, offering different chemical properties and applications.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen, leading to different reactivity and biological activities.
Uniqueness: 2-Undecanoyloxazole is unique due to its specific combination of a long carbon chain and an oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-15-11-12-17-14/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRINHMDCFEPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642040 | |
| Record name | 1-(1,3-Oxazol-2-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-45-7 | |
| Record name | 1-(2-Oxazolyl)-1-undecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


